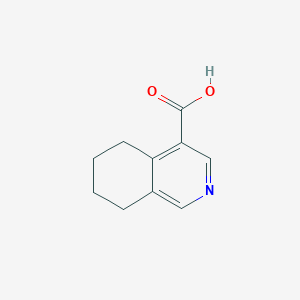

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of THIQ-4-CA derivatives involves several methodologies, including traditional methods like the Pictet-Spengler and Bischler-Nepieralski reactions, as well as modern approaches such as enyne metathesis, [2+2+2] cycloaddition, and the Diels-Alder reaction. These methods facilitate the construction of diverse THIQ-4-CA derivatives, highlighting the compound's versatility as a scaffold in organic synthesis (Kotha, Deodhar, & Khedkar, 2014). Additionally, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through reactions of acyl- and aroylpyruvic acids has been reported, further demonstrating the synthetic accessibility of THIQ-4-CA derivatives (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of THIQ-4-CA derivatives has been elucidated through X-ray crystallography, providing insight into their conformation and potential for molecular interactions. One study established the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, offering a basis for understanding the steric and electronic properties of THIQ-4-CA derivatives (Rudenko et al., 2013).

Chemical Reactions and Properties

THIQ-4-CA undergoes a variety of chemical reactions, including alkylation, acylation, and cycloaddition, allowing for the introduction of diverse functional groups and the synthesis of complex molecules. The reactivity of THIQ-4-CA derivatives under different conditions has been exploited to synthesize novel compounds with potential biological activities (Sirakanyan et al., 2015).

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid derivatives have been synthesized through enantioselective methods. For instance, Forró et al. (2016) developed an efficient dynamic kinetic resolution method to synthesize enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, compounds useful in the synthesis of modulators of nuclear receptors, including liver X receptor and its analogue. These compounds are synthesized with high enantiomeric purity (ee >99%) using Candida antarctica lipase B-catalysed dynamic kinetic hydrolysis (Forró, E. et al., 2016).

Synthesis of Bioactive Compounds

The tetrahydroisoquinoline scaffold is integral to the synthesis of various bioactive compounds. Sirakanyan et al. (2015) explored the treatment of certain acetamides with sodium ethoxide to induce cyclization, leading to the formation of compounds interesting from a biological perspective. These reactions, including a Smiles-type rearrangement, occur with good-excellent yields, showcasing the scaffold's role in the synthesis of biologically significant compounds (Sirakanyan, S. et al., 2015).

Directed Kinetic Enzymatic Hydrolysis

Dynamic kinetic resolution methods have been applied for the synthesis of enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating the potential of tetrahydroisoquinoline derivatives in enantioselective synthesis. The procedures, based on CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, yield products with high enantiopurity in good yields, offering a pathway for obtaining these compounds with specific enantiomeric configurations (Paál, T. A. et al., 2008).

Structural Studies

The tetrahydroisoquinoline structure has also been essential in the structural studies of various compounds. Rudenko et al. (2012) synthesized methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and conducted structural analysis through X-ray structural analysis. This research contributes to our understanding of the molecular structures of such compounds and their potential applications (Rudenko, D. A. et al., 2012).

Biological Evaluation

Tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and biologically evaluated for various activities. For example, Azukizawa et al. (2008) identified a novel series of these derivatives as potent peroxisome proliferators-activated receptor (PPAR) gamma agonists. These compounds, exemplified by KY-021, demonstrated significant potential in reducing plasma glucose and triglyceride levels, indicating their promise as efficacious drugs for diabetes (Azukizawa, S. et al., 2008).

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCYYHPNRBUCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=NC=C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)